(R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468442
InChI: InChI=1S/C11H14FN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1
SMILES:
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol

(R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17468442

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine -

Specification

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
IUPAC Name (1R)-6-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C11H14FN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1
Standard InChI Key JPUNXCJAQJRPJN-LLVKDONJSA-N
Isomeric SMILES CC1=C(C=CC2=C1CCC[C@H]2N)F
Canonical SMILES CC1=C(C=CC2=C1CCCC2N)F

Introduction

The compound (R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated derivative of tetrahydronaphthalene. This compound belongs to a class of organic molecules with potential applications in medicinal chemistry, particularly as intermediates in pharmaceutical synthesis or as candidates for drug development. Its structural features, including the fluorine and methyl substitutions, contribute to its unique chemical and biological properties.

Synthesis

The synthesis of (R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions starting from commercially available precursors. A general synthetic pathway includes:

  • Fluorination: Introduction of the fluorine atom on the aromatic ring using electrophilic fluorination reagents.

  • Methylation: Addition of a methyl group through Friedel-Crafts alkylation or related methods.

  • Amine Introduction: Functionalization of the naphthalene ring to introduce the amine group via reductive amination or nucleophilic substitution.

These steps require precise control over reaction conditions to achieve regioselectivity and stereoselectivity for the desired (R)-enantiomer.

Applications

The compound's structure suggests potential applications in:

  • Pharmaceutical Development:

    • Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

    • The amine group is a common pharmacophore in drug design.

  • Chemical Intermediates:

    • Useful as a building block in synthesizing more complex molecules.

    • Potential precursor for ligands or catalysts.

  • Biological Studies:

    • Its structural similarity to neurotransmitter analogs makes it a candidate for studying receptor interactions.

Safety and Handling

The compound may pose risks similar to other fluorinated amines:

  • Toxicity: Harmful if swallowed; may cause skin and eye irritation.

  • Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves and goggles.

Research Findings

While specific biological activity data for this compound is limited in publicly available literature, related compounds with similar structures have shown promise in:

  • Neuropharmacology:

    • Interaction with serotonin or dopamine receptors.

    • Potential use in treating neurological disorders.

  • Cancer Research:

    • Fluorinated compounds are being explored for their anticancer properties due to their ability to modulate enzyme activity and improve drug-target interactions.

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